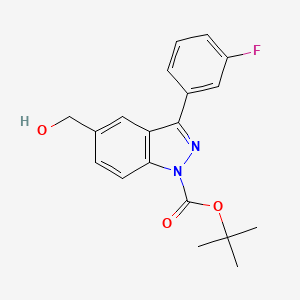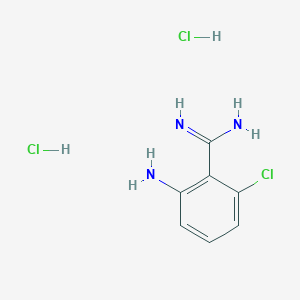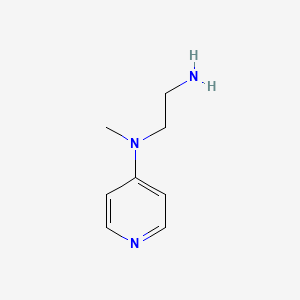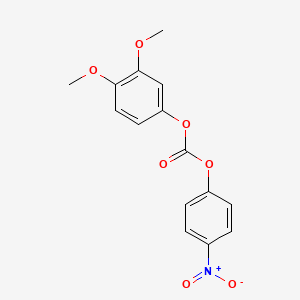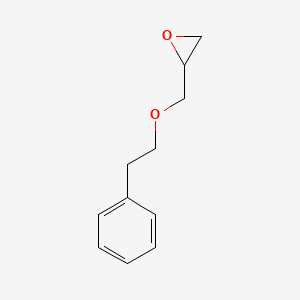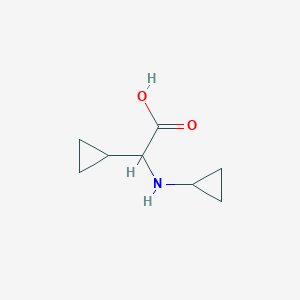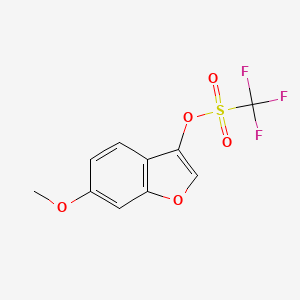
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester typically involves the esterification of 6-methoxy-benzofuran-3-ol with trifluoromethanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the use of solvents to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester.
Analyse Des Réactions Chimiques
Types of Reactions
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoromethanesulfonic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.
Applications De Recherche Scientifique
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonic acid moiety can act as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The benzofuran ring system may interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.
6-Methoxy-benzofuran: A benzofuran derivative with potential biological activities.
Trifluoromethanesulfonic acid esters: A class of compounds with similar acidic properties and reactivity.
Uniqueness
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is unique due to the combination of the strong acidic properties of trifluoromethanesulfonic acid and the versatile benzofuran ring system
Propriétés
Formule moléculaire |
C10H7F3O5S |
|---|---|
Poids moléculaire |
296.22 g/mol |
Nom IUPAC |
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F3O5S/c1-16-6-2-3-7-8(4-6)17-5-9(7)18-19(14,15)10(11,12)13/h2-5H,1H3 |
Clé InChI |
QYBDTSQIDAOQSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CO2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


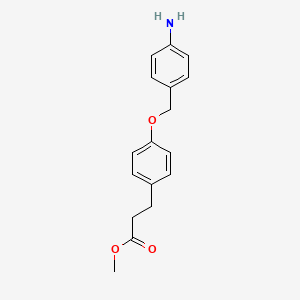
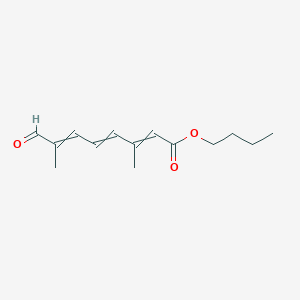
![3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide](/img/structure/B8534669.png)
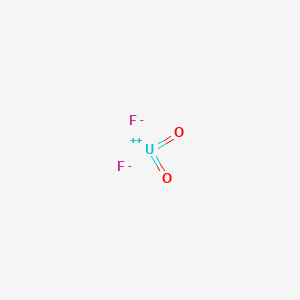
![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)

![4-Oxo-4-[[5-(trifluoromethyl)-2-pyridyl]amino]butanoic acid](/img/structure/B8534691.png)

